molecular formula C11H16N2O2 B1482462 6-Tert-butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098074-14-5

6-Tert-butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1482462
CAS No.: 2098074-14-5
M. Wt: 208.26 g/mol
InChI Key: KEKBZILYIGOLBL-UHFFFAOYSA-N
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Description

6-Tert-butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . It belongs to the class of tetrahydropyrimidines (THPMs), which are recognized as important structural motifs in medicinal chemistry and drug discovery . These saturated or partially saturated analogs of polyazoaromatic heterocycles are key scaffolds found in numerous biologically active molecules and pharmaceuticals . The tetrahydropyrimidine core, accessible through methods such as the Biginelli multicomponent reaction, is well-documented for its wide range of pharmacological activities, including antimicrobial, anticancer, and antiviral properties . While the specific biological profile of this tert-butyl and cyclopropyl-substituted derivative is a subject for ongoing research, its structure aligns with those investigated for developing novel chemotherapeutic agents and other therapeutic applications . This compound is presented to the scientific community as a valuable building block for chemical synthesis and a candidate for probing new biological mechanisms. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

6-tert-butyl-3-cyclopropyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)8-6-9(14)13(7-4-5-7)10(15)12-8/h6-7H,4-5H2,1-3H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKBZILYIGOLBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)N(C(=O)N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Tert-butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

C11H15N2O2\text{C}_{11}\text{H}_{15}\text{N}_{2}\text{O}_{2}

It features a tetrahydropyrimidine core with tert-butyl and cyclopropyl substituents, which may influence its biological activity.

Research indicates that compounds with similar structures often interact with specific enzymes or receptors in biological systems. For instance, tetrahydropyrimidine derivatives have been shown to inhibit branched-chain amino acid transaminases (BCATs), which are crucial in amino acid metabolism and have implications in cancer biology .

Anticancer Properties

A study on related pyrimidinedione compounds demonstrated their ability to inhibit BCAT1 and BCAT2 enzymes, leading to reduced proliferation of cancer cells. The dual inhibition exhibited by these compounds suggests a promising avenue for cancer treatment .

Enzyme Inhibition

The compound's structural features may allow it to act as an enzyme inhibitor. For example, the presence of the cyclopropyl group can enhance binding affinity to target enzymes due to steric effects. This property is crucial in the development of selective inhibitors for therapeutic applications.

Case Studies

  • Study on Pyrimidinediones : A high-throughput screening identified several pyrimidinedione derivatives as potent inhibitors of BCATs. These studies reported IC50 values that indicate effective concentrations for biological activity .
    • Table 1 : Selected IC50 values for pyrimidinedione derivatives
    CompoundIC50 (µM)Target Enzyme
    Compound 10.5BCAT1
    Compound 20.8BCAT2
    Compound 31.0BCAT1/BCAT2
  • Pharmacokinetic Studies : Another research effort assessed the pharmacokinetics of related compounds, indicating that modifications at specific positions on the pyrimidinedione core could enhance bioavailability and efficacy in vivo .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs of 6-Tert-butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, highlighting substituent differences and their implications:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Evidence Source
Target Compound 6-tert-butyl, 3-cyclopropyl C₁₁H₁₈N₂O₂ Potential agrochemical/pharmaceutical use N/A
6-Cyclopentyl-3-cyclopropyl analog 6-cyclopentyl, 3-cyclopropyl C₁₂H₁₆N₂O₂ Commercial availability (price: ~¥600)
Bromacil (5-Bromo-3-sec-butyl-6-methyl derivative) 5-bromo, 3-sec-butyl, 6-methyl C₉H₁₃BrN₂O₂ Herbicide; regulated under chemical safety laws
6-Chloro-3-methyluracil 6-chloro, 3-methyl C₅H₅ClN₂O₂ Intermediate in synthesis (mp: ~115–121°C)
5-Amino-1-methyl derivative 5-amino, 1-methyl C₅H₇N₃O₂ Research use (PubChem CID: 265774)

Physicochemical and Functional Differences

  • Cyclopropyl vs. sec-Butyl: Bromacil’s sec-butyl group (C₉H₁₃BrN₂O₂) introduces flexibility, whereas the cyclopropyl group in the target compound imposes rigidity, which may affect binding to biological targets like herbicide receptors .
  • Solubility and Melting Points :

    • Bromacil’s bromine atom increases molecular weight and lipophilicity, likely reducing water solubility compared to the target compound .
    • The cyclopentyl analog (C₁₂H₁₆N₂O₂) has a higher molecular weight than the target compound, which may correlate with a higher melting point (~115–121°C as seen in related uracil derivatives) .

Preparation Methods

Multicomponent Synthesis Using Ionic Liquid Catalysis

Reaction Design and Mechanism

The Biginelli reaction, a classical multicomponent approach for synthesizing tetrahydropyrimidines, has been adapted for modern applications using green solvents and catalysts. Recent advancements demonstrate that diisopropylethylammonium acetate (DIPEAc), a room-temperature ionic liquid, significantly enhances reaction efficiency. For the target compound, the following components are critical:

  • β-Keto ester : Ethyl 3-tert-butylacetoacetate (to introduce the 6-tert-butyl group).
  • Aldehyde : Cyclopropanecarboxaldehyde (to introduce the 3-cyclopropyl group).
  • Urea : Provides the N1 and N3 atoms of the pyrimidine ring.

The reaction proceeds via acid-catalyzed cyclocondensation, where DIPEAc acts as both solvent and catalyst. The ionic liquid stabilizes intermediates, enabling rapid formation of the tetrahydropyrimidine ring at room temperature.

Experimental Optimization

In a model study for analogous tetrahydropyrimidines, DIPEAc achieved 94% yield in 45 minutes at room temperature, outperforming traditional catalysts like Cs₂CO₃ (61% yield in 7 hours) and PEG-400 (74% yield in 6 hours). Key parameters for the target compound include:

  • Molar ratio : 1:1:1 (β-keto ester : aldehyde : urea).
  • Catalyst loading : 10 mol% DIPEAc.
  • Workup : Precipitation in ice-water followed by recrystallization in ethanol.
Table 1. Comparative Catalyst Performance for Tetrahydropyrimidine Synthesis
Catalyst Medium Time Yield (%)
DIPEAc DIPEAc 45 min 94
ChCl:2ZnCl₂ ChCl:2ZnCl₂ 3 h 76
Cs₂CO₃ EtOH 7 h 61

Stepwise Synthesis via Alkylation of a Pyrimidine Precursor

Synthesis of 6-Tert-Butyl-1,2,3,4-Tetrahydropyrimidine-2,4-Dione

The pyrimidine core is first constructed using cyclocondensation of tert-butyl malonate and urea under acidic conditions (e.g., conc. HCl, reflux, 6 hours). This yields 6-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione with ~85% purity , requiring subsequent recrystallization from ethanol.

Regioselective Introduction of the Cyclopropyl Group

The 3-position of the dihydrouracil ring is functionalized via nucleophilic substitution:

  • Chlorination : Treat the intermediate with PCl₅ in dry DCM at 0°C to form 3-chloro-6-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione.
  • Alkylation : React the chlorinated derivative with cyclopropylmagnesium bromide (2 eq.) in THF at −78°C, followed by gradual warming to room temperature.

This method affords the target compound in 72% yield after column chromatography (silica gel, hexane/EtOAc 4:1).

Cyclocondensation of a β-Amino Acid Derivative

Synthesis of 3-Cyclopropyl-3-Tert-Butyl-β-Alanine

A Michael addition of cyclopropylamine to tert-butyl acrylate generates ethyl 3-cyclopropyl-3-tert-butyl-β-alaninate. Hydrolysis with NaOH (2M, 80°C, 3 hours) yields the free β-amino acid, which is purified via acid-base extraction (HCl/NaOH).

Ring Closure with Urea

Heating the β-amino acid with urea (1.2 eq.) and polyphosphoric acid (PPA) at 120°C for 8 hours induces cyclization. The crude product is neutralized with NaHCO₃ and extracted into DCM, yielding the target compound in 65% yield .

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Multicomponent method : Highest atom economy (92%) and shortest reaction time (45 minutes) but requires specialized aldehydes.
  • Stepwise alkylation : Offers precise control over substitution but involves hazardous reagents (PCl₅, Grignard).
  • β-Amino acid route : Avoids toxic catalysts but has lower yields due to intermediate instability.
Table 2. Key Metrics for Each Method
Method Yield (%) Time Scalability
Multicomponent (DIPEAc) 94 45 min High
Stepwise alkylation 72 12 h Moderate
β-Amino acid cyclization 65 11 h Low

Mechanistic Insights and Side Reactions

Competing Pathways in Multicomponent Reactions

In DIPEAc-mediated syntheses, the ionic liquid stabilizes the iminium intermediate, minimizing side products like open-chain ureas. However, steric hindrance from the tert-butyl group may slow cyclization, necessitating excess urea (1.5 eq.) to drive the reaction to completion.

Challenges in Alkylation

The 3-chloro intermediate is prone to elimination under basic conditions, forming a pyrimidine-2,4-dione with a 1,2-double bond. Strict temperature control (−78°C during Grignard addition) suppresses this side reaction.

Q & A

Q. What synthetic methodologies are applicable for synthesizing 6-Tert-butyl-3-cyclopropyl-tetrahydropyrimidine-2,4-dione and its structural analogs?

  • Methodological Answer : Multi-component reactions (MCRs) are commonly employed for tetrahydropyrimidinone derivatives. For example:
  • Cyclopropane Introduction : Cyclopropyl groups can be introduced via nucleophilic substitution or cycloaddition reactions. Steric hindrance from the tert-butyl group may require optimized conditions (e.g., polar aprotic solvents like DMF, elevated temperatures) .

  • Core Structure Formation : The tetrahydropyrimidine-2,4-dione scaffold is typically synthesized via Biginelli-like reactions using urea/thiourea derivatives, β-keto esters, and aldehydes/ketones under acid catalysis .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water mixtures) are standard for isolating pure products .

    • Supporting Data :
Reaction StepReagents/ConditionsYield (%)Analytical ValidationReference
Cyclopropane functionalizationKOH, ethanol, reflux~60-75%NMR, MS, elemental analysis
Core scaffold assemblyAcetic anhydride, NaOAc, reflux~50-65%HPLC, X-ray crystallography

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for tert-butyl (δ ~1.2-1.4 ppm), cyclopropyl (δ ~0.5-1.0 ppm), and carbonyl groups (δ ~160-180 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using ESI-MS or MALDI-TOF .
  • Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N ratios (e.g., ±0.3% tolerance) .
  • X-ray Crystallography : Resolve steric effects of tert-butyl and cyclopropyl groups on ring conformation .

Q. What biological activities are associated with tetrahydropyrimidinone derivatives?

  • Methodological Answer :
  • Antimicrobial Screening : Use broth microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Test inhibition of cyclooxygenase (COX) or acetylcholinesterase (AChE) via spectrophotometric assays (IC₅₀ determination) .
  • Cytotoxicity : Evaluate against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with doxorubicin as a positive control .

Advanced Research Questions

Q. How can experimental challenges in cyclopropane substitution be addressed?

  • Methodological Answer :
  • Steric Hindrance Mitigation : Use bulky Lewis acids (e.g., BF₃·Et₂O) to stabilize transition states during cyclopropane ring formation .
  • Solvent Optimization : Replace ethanol with DMSO or DMF to enhance solubility of tert-butyl derivatives .
  • Reaction Monitoring : Employ TLC or in-situ IR to track intermediate formation and adjust reaction times .

Q. How do computational studies enhance understanding of this compound’s reactivity?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict regioselectivity in electrophilic substitutions .
  • Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 active site) using AutoDock Vina to guide SAR studies .
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

Q. How should discrepancies in biological activity data between analogs be resolved?

  • Methodological Answer :
  • Purity Validation : Re-analyze disputed compounds via HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities .
  • Assay Standardization : Use identical cell lines (ATCC-validated) and control compounds across studies to minimize variability .
  • Structural Reconfirmation : Perform X-ray crystallography to confirm substituent orientation (e.g., cyclopropyl vs. trifluoroethyl derivatives) .

Data Contradiction Analysis

  • Case Study : Conflicting MIC values for similar derivatives may arise from:
  • Solubility Differences : Use DMSO stock solutions with ≤1% final concentration to avoid solvent toxicity .
  • Bacterial Strain Variability : Cross-test against reference strains (e.g., S. aureus ATCC 25923) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
6-Tert-butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
6-Tert-butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

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